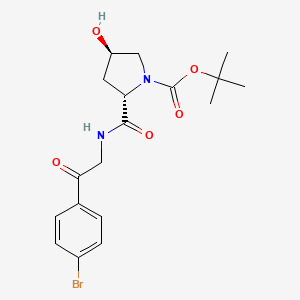

Tert-butyl (2S,4R)-2-((2-(4-bromophenyl)-2-oxoethyl)carbamoyl)-4-hydroxypyrrolidine-1-carboxylate

Beschreibung

BenchChem offers high-quality Tert-butyl (2S,4R)-2-((2-(4-bromophenyl)-2-oxoethyl)carbamoyl)-4-hydroxypyrrolidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl (2S,4R)-2-((2-(4-bromophenyl)-2-oxoethyl)carbamoyl)-4-hydroxypyrrolidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C18H23BrN2O5 |

|---|---|

Molekulargewicht |

427.3 g/mol |

IUPAC-Name |

tert-butyl (2S,4R)-2-[[2-(4-bromophenyl)-2-oxoethyl]carbamoyl]-4-hydroxypyrrolidine-1-carboxylate |

InChI |

InChI=1S/C18H23BrN2O5/c1-18(2,3)26-17(25)21-10-13(22)8-14(21)16(24)20-9-15(23)11-4-6-12(19)7-5-11/h4-7,13-14,22H,8-10H2,1-3H3,(H,20,24)/t13-,14+/m1/s1 |

InChI-Schlüssel |

YLJYBROAUOFTQZ-KGLIPLIRSA-N |

Isomerische SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)NCC(=O)C2=CC=C(C=C2)Br)O |

Kanonische SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)NCC(=O)C2=CC=C(C=C2)Br)O |

Herkunft des Produkts |

United States |

Biologische Aktivität

Tert-butyl (2S,4R)-2-((2-(4-bromophenyl)-2-oxoethyl)carbamoyl)-4-hydroxypyrrolidine-1-carboxylate is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article synthesizes available research findings on its biological activity, focusing on its mechanisms, effects, and applications in drug development.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Pyrrolidine ring : A five-membered ring that contributes to the compound's biological activity.

- Carbamoyl group : Enhances solubility and bioavailability.

- Bromophenyl moiety : May influence receptor interactions and biological efficacy.

Research indicates that this compound exhibits several key biological activities:

-

Enzyme Inhibition :

- The compound has demonstrated inhibition of β-secretase and acetylcholinesterase, which are crucial in the pathogenesis of Alzheimer's disease. In vitro studies show an IC50 value of 15.4 nM for β-secretase inhibition, suggesting strong potential for neuroprotective effects against amyloid beta peptide aggregation .

- Cell Viability Enhancement :

- Oxidative Stress Reduction :

Case Studies

- In Vitro Studies :

- In Vivo Models :

Applications in Drug Development

The unique properties of tert-butyl (2S,4R)-2-((2-(4-bromophenyl)-2-oxoethyl)carbamoyl)-4-hydroxypyrrolidine-1-carboxylate make it a promising candidate for further development in neuropharmacology. Its mechanism of action suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease.

Comparative Analysis

| Property/Activity | Tert-butyl Compound | Galantamine |

|---|---|---|

| β-secretase Inhibition IC50 | 15.4 nM | Not specified |

| Cell Viability Increase | 62.98% at 100 μM | Not specified |

| MDA Level Reduction | Significant | More pronounced |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.